
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-on: ist eine organische Verbindung, die zur Klasse der Naphthalenone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Methoxygruppen an den Positionen 5 und 7 sowie einer Ketongruppe an der Position 1 des Naphthalinringsystems aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-on kann über mehrere Synthesewege erfolgen. Ein übliches Verfahren umfasst die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. So kann beispielsweise die Reaktion von 2,4-Dimethoxybenzaldehyd mit einem geeigneten Dienophil in Gegenwart eines Lewis-Säure-Katalysators zur Bildung des gewünschten Naphthalenons führen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-on großtechnische Cyclisierungsreaktionen unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in eine Alkoholgruppe umwandeln, was zur Bildung von 5,7-Dimethoxy-3,4-dihydronaphthalen-1-ol führt.
Substitution: Die Methoxygruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Halogenide, Amine oder Thiole können unter geeigneten Bedingungen in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise bei der Oxidation Chinone entstehen, während bei der Reduktion Alkohole entstehen können.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Die Verbindung wird auf ihre potenziellen pharmakologischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-on hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität moduliert und zu therapeutischen Wirkungen führt. Die genauen beteiligten Pfade können je nach biologischem Kontext und den spezifischen Zielmolekülen variieren.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5,7-Dimethoxy-1-Tetralon: Ähnliche Struktur, jedoch ohne den Dihydronaphthalinring.
5,7-Dimethoxy-2-Naphthaldehyd: Enthält eine Aldehydgruppe anstelle einer Ketongruppe.
5,7-Dimethoxy-3,4-dihydro-2H-naphthalen-1-on: Ähnliche Struktur, unterscheidet sich jedoch in der Position der Methoxygruppen.
Einzigartigkeit
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Methoxy- als auch von Ketongruppen einzigartig.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-14-8-6-10-9(12(7-8)15-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
PXDHVVMDKPESHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCCC2=O)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


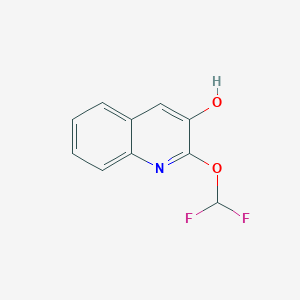
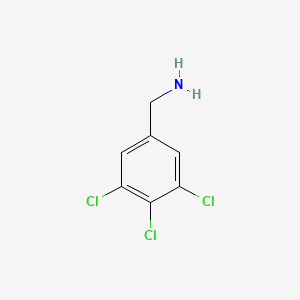





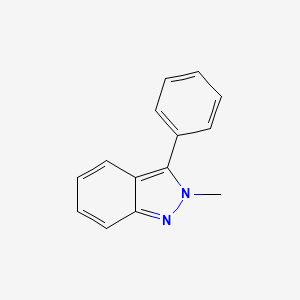
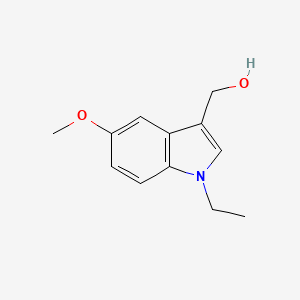
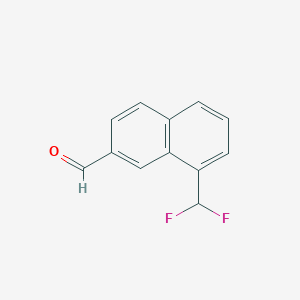
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
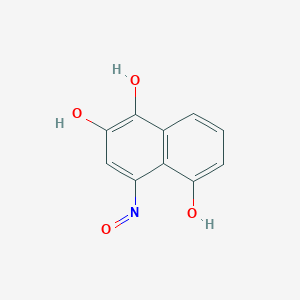
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)
